2-(2-Aminoethoxy)acetic acid hydrochloride
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Overview
Description
2-(2-Aminoethoxy)acetic acid hydrochloride is an organic compound with the molecular formula C6H14ClNO4. It is a heterobifunctional polyethylene glycol linker containing an amino group and a carboxylic acid group. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
It is a derivative of carboxylic acid and can be used as an organic reagent .
Mode of Action
It is often used in organic synthesis reactions .
Biochemical Pathways
It is often used as a catalyst, buffer in acidic catalytic reactions, and ligand in organic synthesis .
Result of Action
It is often used as an additive in surfactants, lubricants, and adhesives .
Action Environment
It is a chemical compound and should be properly stored and handled to avoid direct contact with skin, eyes, and mucous membranes .
Biochemical Analysis
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Aminoethoxy)acetic acid hydrochloride may change over time. It has been observed that the compound has good solubility in water , suggesting it may be stable in aqueous solutions. Information on its degradation and long-term effects on cellular function in in vitro or in vivo studies is limited.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(2-Aminoethoxy)acetic acid hydrochloride involves several steps:
Oxidation of Ethylene Glycol: Ethylene glycol is oxidized to produce glycolaldehyde.
Reaction with Aminoethanol: Glycolaldehyde reacts with aminoethanol to form 2-(2-Aminoethoxy)ethanol.
Reaction with Acetic Anhydride: 2-(2-Aminoethoxy)ethanol is then reacted with acetic anhydride to produce 2-(2-(2-Aminoethoxy)ethoxy)acetic acid.
Protonation with Hydrochloric Acid: Finally, the carboxyl group of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid is protonated using hydrochloric acid to obtain this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:
Controlled Reaction Conditions: Maintaining specific temperatures and pH levels to ensure high yield and purity.
Use of Catalysts: Employing catalysts to accelerate the reactions and improve efficiency.
Purification Steps: Implementing purification techniques such as crystallization and filtration to obtain the final product with high purity[][3].
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethoxy)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Jones reagent to form carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Common Reagents and Conditions
Oxidation: Jones reagent (chromic acid in sulfuric acid) is commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Reagents such as N-hydroxysuccinimide (NHS) esters and carbodiimides (e.g., EDC, HATU) are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and other substituted derivatives.
Scientific Research Applications
2-(2-Aminoethoxy)acetic acid hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the development of peptide nucleic acids (PNA) as probes for DNA detection.
Medicine: Utilized in the synthesis of biologically active compounds, including kappa agonist CovX-bodies.
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-Aminoethoxy)ethoxy)acetic acid: Similar structure but without the hydrochloride component.
(2-Aminoethoxy)acetic acid: A simpler compound with a shorter polyethylene glycol chain.
Uniqueness
2-(2-Aminoethoxy)acetic acid hydrochloride is unique due to its heterobifunctional nature, containing both an amino group and a carboxylic acid group. This allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
2-(2-aminoethoxy)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3.ClH/c5-1-2-8-3-4(6)7;/h1-3,5H2,(H,6,7);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTUZBXDJSWUTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81142-16-7 |
Source
|
Record name | 2-(2-aminoethoxy)acetic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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